molecular formula C31H46N2O5 B12700515 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(5-methoxypentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- CAS No. 167824-62-6

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(5-methoxypentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-

Cat. No.: B12700515
CAS No.: 167824-62-6
M. Wt: 526.7 g/mol
InChI Key: HIMYXPUMLAHVRJ-XAZDILKDSA-N
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Description

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(5-methoxypentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a complex organic compound with a unique structure that includes multiple functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(5-methoxypentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- involves multiple steps, including the formation of the diazepin ring and the introduction of hydroxyl, methoxypentyl, and phenylmethyl groups. The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure the desired stereochemistry and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure consistency and safety.

Chemical Reactions Analysis

Types of Reactions

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(5-methoxypentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- can undergo various chemical reactions, including:

    Oxidation: Introduction of oxygen atoms to form oxides or hydroxides.

    Reduction: Removal of oxygen atoms or addition of hydrogen atoms.

    Substitution: Replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, pressure, and solvent choice are critical to achieving the desired products.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.

Scientific Research Applications

2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(5-methoxypentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- has several scientific research applications, including:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its therapeutic potential in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(5-methoxypentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- involves its interaction with specific molecular targets and pathways. This could include binding to enzymes or receptors, altering cellular signaling pathways, and modulating gene expression. The exact mechanism depends on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other diazepin derivatives and compounds with similar functional groups. Examples include:

  • 2H-1,3-Diazepin-2-one derivatives with different substituents.
  • Compounds with similar hydroxyl, methoxypentyl, and phenylmethyl groups.

Uniqueness

What sets 2H-1,3-Diazepin-2-one, hexahydro-5,6-dihydroxy-1,3-bis(5-methoxypentyl)-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- apart is its specific combination of functional groups and stereochemistry, which may confer unique properties and applications not found in similar compounds.

Properties

CAS No.

167824-62-6

Molecular Formula

C31H46N2O5

Molecular Weight

526.7 g/mol

IUPAC Name

(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-1,3-bis(5-methoxypentyl)-1,3-diazepan-2-one

InChI

InChI=1S/C31H46N2O5/c1-37-21-13-5-11-19-32-27(23-25-15-7-3-8-16-25)29(34)30(35)28(24-26-17-9-4-10-18-26)33(31(32)36)20-12-6-14-22-38-2/h3-4,7-10,15-18,27-30,34-35H,5-6,11-14,19-24H2,1-2H3/t27-,28-,29+,30+/m1/s1

InChI Key

HIMYXPUMLAHVRJ-XAZDILKDSA-N

Isomeric SMILES

COCCCCCN1[C@@H]([C@@H]([C@H]([C@H](N(C1=O)CCCCCOC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3

Canonical SMILES

COCCCCCN1C(C(C(C(N(C1=O)CCCCCOC)CC2=CC=CC=C2)O)O)CC3=CC=CC=C3

Origin of Product

United States

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